molecular formula C22H14ClFN2O2 B2736957 (2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327182-87-5

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2736957
CAS No.: 1327182-87-5
M. Wt: 392.81
InChI Key: VDPQLHSIMXKVGE-ROMGYVFFSA-N
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Description

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14ClFN2O2 and its molecular weight is 392.81. The purity is usually 95%.
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Biological Activity

(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a synthetic organic compound, belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and anticancer properties. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H14ClFN2O2C_{22}H_{14}ClFN_2O_2, with a molecular weight of 392.8 g/mol. Its structure includes a chromene backbone substituted with a phenyl group and an imine functional group, contributing to its biological activity.

PropertyValue
Molecular FormulaC22H14ClFN2O2
Molecular Weight392.8 g/mol
CAS Number1327176-31-7

Synthesis

The synthesis of this compound typically involves the condensation of 3-chloro-2-fluoroaniline with 2H-chromene-3-carboxylic acid under reflux conditions in the presence of a suitable solvent and catalyst. This reaction facilitates the formation of the imine bond crucial for its biological activity .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chromene derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific molecular targets, inhibiting enzymes involved in tumor progression or modulating pathways related to apoptosis .
    • In vitro Studies : In cell line assays, derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells, suggesting potent anticancer effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Cytokine Modulation : Studies have shown that similar compounds can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6, potentially reducing inflammation in various models .

Study 1: Antitumor Efficacy

A study evaluated the efficacy of a related chromene derivative in a murine model of cancer. The results indicated that administration led to significant tumor regression compared to controls:

TreatmentTumor Regression (%)
Control0
Compound A (50 mg/kg)86
Compound B (100 mg/kg)100

Study 2: Inflammatory Response

In another study assessing anti-inflammatory activity, the compound was tested on LPS-stimulated macrophages. The results showed:

TreatmentTNF-alpha Production (pg/mL)
Control500
Compound A (10 μM)150
Compound A (50 μM)50

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2/c23-17-10-6-11-18(20(17)24)26-22-16(13-14-7-4-5-12-19(14)28-22)21(27)25-15-8-2-1-3-9-15/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPQLHSIMXKVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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